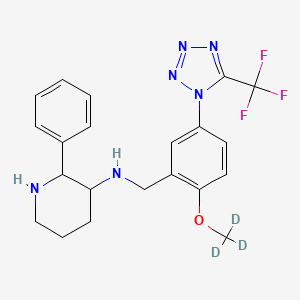

rac-Vofopitant-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C21H23F3N6O |

|---|---|

Molecular Weight |

435.5 g/mol |

IUPAC Name |

2-phenyl-N-[[2-(trideuteriomethoxy)-5-[5-(trifluoromethyl)tetrazol-1-yl]phenyl]methyl]piperidin-3-amine |

InChI |

InChI=1S/C21H23F3N6O/c1-31-18-10-9-16(30-20(21(22,23)24)27-28-29-30)12-15(18)13-26-17-8-5-11-25-19(17)14-6-3-2-4-7-14/h2-4,6-7,9-10,12,17,19,25-26H,5,8,11,13H2,1H3/i1D3 |

InChI Key |

XILNRORTJVDYRH-FIBGUPNXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C=C(C=C1)N2C(=NN=N2)C(F)(F)F)CNC3CCCNC3C4=CC=CC=C4 |

Canonical SMILES |

COC1=C(C=C(C=C1)N2C(=NN=N2)C(F)(F)F)CNC3CCCNC3C4=CC=CC=C4 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the NK1 Receptor Binding Affinity of Vofopitant

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of Vofopitant (also known as GR205171), a potent and selective antagonist for the Neurokinin-1 (NK1) receptor. While the deuterated form, rac-Vofopitant-d3, is often utilized as an internal standard in analytical studies due to its mass difference, its binding affinity is considered equivalent to the non-deuterated compound. This document details the quantitative binding data, experimental methodologies for its determination, and the relevant signaling pathways associated with the NK1 receptor.

Core Data Presentation: Vofopitant Binding Affinity

The binding affinity of Vofopitant for the NK1 receptor has been characterized across various species, demonstrating high potency and selectivity. The following table summarizes key quantitative data from radioligand binding assays.

| Compound | Receptor | Species | Assay Type | Radioligand | Affinity (pKi/pKd) | Reference |

| Vofopitant (GR205171) | NK1 | Human | Competition | [3H]Substance P | 10.8 (pKd) | [1] |

| Vofopitant (GR205171) | NK1 | Gerbil | Saturation | [3H]GR205171 | 10.8 ± 0.2 (pKd) | [1][2] |

| Vofopitant (GR205171) | NK1 | Human | Competition | [3H]GR205171 | ~10.8 (pKi) | [3] |

| Aprepitant | NK1 | Gerbil | Competition | [3H]GR205171 | Similar to Vofopitant | [1] |

| L-733,060 | NK1 | Gerbil | Competition | [3H]GR205171 | Similar to Vofopitant | [1] |

| NKP-608 | NK1 | Gerbil | Competition | [3H]GR205171 | Lower than Vofopitant | [1] |

Note on Affinity Metrics:

-

pKi: The negative logarithm of the inhibition constant (Ki), which represents the concentration of a competing ligand that will bind to half the binding sites at equilibrium in the absence of radioligand. A higher pKi value indicates a higher binding affinity.

-

pKd: The negative logarithm of the dissociation constant (Kd), representing the concentration of a radioligand at which 50% of the receptors are occupied at equilibrium. A higher pKd value signifies greater binding affinity.

Vofopitant exhibits negligible affinity for NK2 and NK3 receptors, with pIC50 values less than 5.0.[4] It also shows significantly lower potency at other receptors, including serotonin (5-HT1A, 5-HT1D, 5-HT2A), histamine (H1, H2), and calcium channels, with pKi values in the range of 5.6 to 6.6.[4]

Experimental Protocols: Radioligand Binding Assay

The determination of Vofopitant's binding affinity for the NK1 receptor is typically achieved through competitive radioligand binding assays.[5][6] The following protocol is a generalized representation of such an experiment.

Objective: To determine the inhibition constant (Ki) of Vofopitant for the NK1 receptor by measuring its ability to displace a specific radioligand.

Materials:

-

Receptor Source: Membrane preparations from cells expressing the NK1 receptor (e.g., CHO cells) or from brain tissue homogenates (e.g., gerbil or human striatum).[1][2]

-

Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and specificity for the NK1 receptor. [³H]Substance P or [³H]GR205171 are commonly used.[1][2][4]

-

Test Compound: Vofopitant (or this compound).

-

Non-specific Binding Control: A high concentration of a known NK1 receptor antagonist (e.g., CP-99,994) to determine the level of non-specific binding of the radioligand.[4]

-

Assay Buffer: Typically contains HEPES (50 mM) and MnCl₂ (3 mM), pH 7.4, often supplemented with protease inhibitors like bacitracin, leupeptin, and phosphoramidon to prevent degradation of peptide ligands.[4]

-

Filtration Apparatus: A 96-well harvester to separate bound from free radioligand.[7]

-

Scintillation Counter: To measure the radioactivity of the bound radioligand.[7]

Procedure:

-

Membrane Preparation: Tissues or cells are homogenized in a cold lysis buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method like the BCA assay.[7]

-

Assay Setup: The assay is performed in a 96-well plate with a final volume typically around 200-250 µL.[4][7] Each well contains:

-

The membrane preparation (a specific amount of protein, e.g., 3-5 µg).[4]

-

A fixed concentration of the radioligand (e.g., 0.7-1.0 nM of [³H]Substance P).[4]

-

Varying concentrations of the test compound (Vofopitant).

-

For total binding wells, only the membrane and radioligand are added.

-

For non-specific binding wells, the membrane, radioligand, and a high concentration of the non-specific binding control are added.

-

-

Incubation: The plate is incubated at room temperature for a sufficient time to reach equilibrium (e.g., 40 minutes).[4]

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.[7]

-

Counting: The filters are dried, and a scintillation cocktail is added. The radioactivity on each filter is then measured using a scintillation counter.[7]

-

Data Analysis:

-

Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data are plotted as the percentage of specific binding versus the logarithm of the Vofopitant concentration.

-

A sigmoidal curve is fitted to the data to determine the IC50 value (the concentration of Vofopitant that inhibits 50% of the specific radioligand binding).

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Mandatory Visualizations

Experimental Workflow Diagram

Caption: Workflow for a competitive radioligand binding assay.

NK1 Receptor Signaling Pathway

References

- 1. [3H]GR205171 displays similar NK1 receptor binding profile in gerbil and human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [3H]GR205171 displays similar NK1 receptor binding profile in gerbil and human brain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. giffordbioscience.com [giffordbioscience.com]

Technical Guide: Synthesis and Characterization of rac-Vofopitant-d3

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of a proposed synthesis and characterization of racemic Vofopitant-d3 (rac-N-[(2-(methoxy-d3)-5-[5-(trifluoromethyl)tetrazol-1-yl]phenyl)methyl]-2-phenylpiperidin-3-amine). Vofopitant is a potent neurokinin-1 (NK1) receptor antagonist that has been investigated for various neurological and psychiatric disorders.[1] The introduction of deuterium at the methoxy position can offer significant advantages in drug development, primarily by altering the metabolic profile of the compound, potentially leading to improved pharmacokinetic properties. This guide details a viable synthetic route, comprehensive experimental protocols, and a full characterization workflow for this deuterated analog.

Introduction to Vofopitant and Deuterium Labeling

Vofopitant acts by blocking the action of Substance P (SP) at the NK1 receptor.[1] The SP/NK1 receptor system is implicated in numerous physiological and pathological processes, including pain, inflammation, and mood regulation. By antagonizing this receptor, Vofopitant has shown potential therapeutic effects for conditions like emesis, anxiety, and post-traumatic stress disorder.

Deuterium labeling is a strategic modification in medicinal chemistry used to improve a drug's metabolic stability. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic processes, such as oxidation by cytochrome P450 enzymes, that involve the cleavage of this bond. For Vofopitant, the methoxy group represents a potential site of metabolism. Replacing the methoxy protons with deuterium to create a -OCD3 group may reduce the rate of O-demethylation, potentially leading to a longer half-life and improved bioavailability.

Proposed Synthesis of rac-Vofopitant-d3

A plausible and efficient synthesis of this compound can be achieved via a Williamson ether synthesis. This method involves the methylation of the precursor phenol, rac-N-[(2-hydroxy-5-[5-(trifluoromethyl)tetrazol-1-yl]phenyl)methyl]-2-phenylpiperidin-3-amine, using a deuterated methylating agent, iodomethane-d3.

Diagram of Proposed Synthesis

References

An In-depth Technical Guide to the Pharmacokinetic Profile of rac-Vofopitant-d3

Disclaimer: Publicly available pharmacokinetic data for rac-Vofopitant-d3 is limited. This guide provides a representative pharmacokinetic profile and experimental methodologies based on data from analogous Neurokinin-1 (NK1) receptor antagonists, including Vofopitant, Aprepitant, Rolapitant, and Casopitant. This information is intended for research and drug development professionals.

Introduction

This compound is a deuterated analogue of Vofopitant, a potent and selective antagonist of the Neurokinin-1 (NK1) receptor. NK1 receptor antagonists represent a significant class of drugs, primarily used for their antiemetic properties in chemotherapy-induced nausea and vomiting (CINV). By blocking the action of Substance P (SP), the natural ligand for the NK1 receptor, these agents mitigate emetic signaling in the central nervous system. Understanding the pharmacokinetic (PK) profile—Absorption, Distribution, Metabolism, and Excretion (ADME)—of compounds like this compound is critical for optimizing their therapeutic efficacy and safety. This technical guide synthesizes the known information for this class of compounds to project a likely profile for this compound.

Comparative Pharmacokinetic Profile of NK1 Receptor Antagonists

The following table summarizes key pharmacokinetic parameters for several NK1 receptor antagonists, offering a comparative basis for estimating the profile of this compound.

| Parameter | Aprepitant | Rolapitant | Casopitant | Projected Profile for this compound (Hypothetical) |

| Bioavailability (%) | ~60-65 | Not explicitly stated, but orally active | Rapidly absorbed | ~60-70 |

| Tmax (hours) | ~4 | ~4 | ~1-2 | ~2-4 |

| Protein Binding (%) | >95 | High | High | >95 |

| Volume of Distribution (Vd) | ~70 L | Large (e.g., 387 L in cancer patients) | Not specified | Large |

| Metabolism | Primarily via CYP3A4, minor CYP1A2/2C19 | Primarily via CYP3A4 to active metabolite (M19) | Oxidation, N-demethylation, glucuronidation | Primarily hepatic, likely via CYP3A4 |

| Elimination Half-life (t½) | 9-13 hours | ~169-183 hours (approx. 7 days) | Sex-dependent in rats (faster in males) | Moderate to long |

| Excretion | 57% in urine, 45% in feces (as metabolites) | Primarily in feces | Primarily in feces | Primarily fecal |

Detailed Experimental Protocols

This section outlines standard preclinical protocols that would be employed to determine the pharmacokinetic profile of a novel compound such as this compound.

In Vivo Pharmacokinetic Study in Animal Models (Rat/Dog)

This protocol describes a typical single-dose oral pharmacokinetic study.

2.1.1 Animal Models and Dosing

-

Species: Male Sprague-Dawley rats (n=3-5 per time point) or Beagle dogs (n=3-4, crossover design). Animals are fasted overnight prior to dosing.

-

Formulation: this compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water).

-

Administration: A single oral dose is administered via gavage for rats or as a capsule for dogs.

2.1.2 Sample Collection

-

Blood Sampling: Serial blood samples (approx. 0.25 mL for rats, 2 mL for dogs) are collected from the tail vein (rats) or cephalic vein (dogs) into tubes containing an anticoagulant (e.g., K2EDTA) at pre-dose and at specified time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).

-

Plasma Preparation: Blood samples are centrifuged at 4°C (e.g., 2000 x g for 10 minutes) to separate the plasma. The plasma is then transferred to clean tubes and stored at -80°C until analysis.

2.1.3 Bioanalytical Method: LC-MS/MS

-

Sample Preparation: Plasma samples are prepared for analysis by protein precipitation. An internal standard is added, followed by a precipitating agent like acetonitrile. Samples are vortexed and centrifuged to pellet the protein. The supernatant is then analyzed.

-

LC-MS/MS Analysis: The concentration of this compound and its potential metabolites in the plasma supernatant is quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

-

Method Validation: The bioanalytical method is validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

In Vitro Metabolism Study (Liver Microsomes)

This assay evaluates the metabolic stability of the compound.

-

System: Human, rat, or dog liver microsomes.

-

Procedure:

-

This compound is incubated with liver microsomes in a phosphate buffer at 37°C.

-

The reaction is initiated by the addition of a cofactor, NADPH.

-

Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with a cold organic solvent (e.g., acetonitrile).

-

Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the remaining concentration of the parent compound.

-

-

Data Analysis: The rate of disappearance of this compound is used to calculate the in vitro half-life and intrinsic clearance.

Plasma Protein Binding Assay

This protocol determines the extent to which the compound binds to plasma proteins.

-

Method: Equilibrium dialysis using a Rapid Equilibrium Dialysis (RED) device.

-

Procedure:

-

Plasma from the species of interest (human, rat, dog) is spiked with this compound.

-

The spiked plasma is added to one chamber of the RED device, and a protein-free buffer is added to the other chamber, separated by a semipermeable membrane.

-

The device is incubated at 37°C to allow the unbound drug to reach equilibrium across the membrane.

-

After incubation, aliquots are taken from both chambers, and the concentration of this compound is measured by LC-MS/MS.

-

-

Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Mandatory Visualizations

NK1 Receptor Signaling Pathway

The binding of Substance P to the NK1 receptor activates several downstream signaling cascades.

Caption: NK1 Receptor Downstream Signaling Pathways.

Experimental Workflow for a Preclinical Oral PK Study

This diagram illustrates the logical flow of a typical preclinical pharmacokinetic study.

Caption: Preclinical Oral Pharmacokinetic Study Workflow.

Conclusion

While specific pharmacokinetic data for this compound are not available in the public domain, the profile of related NK1 receptor antagonists provides a strong foundation for predicting its behavior. It is anticipated that this compound would exhibit high plasma protein binding, a large volume of distribution, and be metabolized primarily by hepatic enzymes such as CYP3A4. The deuteration in this compound may potentially alter its metabolic rate, possibly leading to a longer half-life and increased exposure compared to its non-deuterated counterpart, a hypothesis that must be confirmed through empirical studies as outlined in this guide. The provided experimental protocols and workflows offer a comprehensive framework for the preclinical evaluation of this and other novel chemical entities.

In Vitro Profile of Vofopitant: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes publicly available in vitro data for Vofopitant (GR205171). No specific in vitro studies for its deuterated analog, rac-Vofopitant-d3, were found in the public domain. The data presented herein pertains to the non-deuterated parent compound and may not be fully representative of the properties of this compound.

Core Mechanism of Action: NK1 Receptor Antagonism

Vofopitant is a potent and selective antagonist of the Neurokinin-1 (NK1) receptor, a G protein-coupled receptor (GPCR).[1] The endogenous ligand for the NK1 receptor is Substance P (SP), a neuropeptide involved in various physiological and pathophysiological processes, including pain transmission, inflammation, and emesis.[2][3] Vofopitant exerts its pharmacological effects by competitively binding to the NK1 receptor, thereby blocking the binding of Substance P and inhibiting its downstream signaling cascade.[4] This action prevents the transmission of signals that contribute to conditions like nausea and vomiting.[4][5]

Below is a diagram illustrating the signaling pathway of the NK1 receptor and the inhibitory action of Vofopitant.

Quantitative In Vitro Pharmacology Data

The following tables summarize the binding affinity and selectivity profile of Vofopitant for the NK1 receptor and other off-target receptors.

Table 1: Vofopitant NK1 Receptor Binding Affinity

| Species/Tissue | Radioligand | Parameter | Value | Reference |

| Human | - | pKi | 10.6 | [6] |

| Human Brain | [¹¹C]GR205171 | pK | 10.8 | [7] |

| Gerbil Striatum | [³H]GR205171 | pKd | 10.8 ± 0.2 | [8] |

| Rat | - | pKi | 9.5 | [6] |

| Ferret | - | pKi | 9.8 | [6] |

Table 2: Vofopitant Receptor Selectivity Profile

This table presents the binding affinity of Vofopitant at various other receptors, demonstrating its high selectivity for the NK1 receptor.

| Receptor | Species | Parameter | Value | Reference |

| NK2 | - | pIC50 | < 5.0 | [6] |

| NK3 | - | pIC50 | < 5.0 | [6] |

| 5-HT1A | Rat | pKi | 6.3 | [6] |

| 5-HT1D | Bovine | pKi | 6.6 | [6] |

| 5-HT2A | Rat | pKi | 6.5 | [6] |

| Histamine H1 | Rat | pKi | 6.5 | [6] |

| Histamine H2 | Guinea-pig | pKi | 6.6 | [6] |

| Ca²⁺ Channel | Rat | pKi | 5.6 | [6] |

Experimental Protocols

Detailed experimental protocols for the in vitro characterization of Vofopitant are not extensively described in the available literature. The following sections provide representative methodologies for key assays based on standard practices for NK1 receptor antagonists.

NK1 Receptor Radioligand Binding Assay

This assay determines the affinity of a test compound for the NK1 receptor by measuring its ability to displace a radiolabeled ligand.

Workflow:

Detailed Methodology:

-

Membrane Preparation: Homogenates from gerbil or human brain striatum are prepared in a suitable buffer.[1][8] Alternatively, membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human NK1 receptor can be used.[9]

-

Incubation: Membranes are incubated with a fixed concentration of a radioligand, such as [³H]GR205171, and a range of concentrations of the test compound (Vofopitant).[1][8] The incubation is typically carried out at room temperature for a defined period to reach equilibrium.

-

Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer to remove non-specifically bound radioactivity.

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

NK1 Receptor Functional Assay (Calcium Mobilization)

This assay measures the ability of a compound to act as an antagonist by inhibiting the functional response (calcium release) induced by an agonist (Substance P).

Workflow:

Detailed Methodology:

-

Cell Culture: CHO-K1 cells stably expressing the human NK1 receptor are cultured in appropriate media.[10]

-

Cell Loading: The cells are loaded with a calcium-sensitive dye (e.g., by incubation with Fura-2 AM) or transfected to express a calcium-sensitive photoprotein like aequorin.[10]

-

Compound Incubation: The cells are pre-incubated with various concentrations of Vofopitant for a specified time.

-

Agonist Stimulation: The cells are then stimulated with a fixed concentration of Substance P to induce a calcium response.

-

Signal Detection: The change in intracellular calcium concentration is measured using a plate reader capable of detecting fluorescence or luminescence.

-

Data Analysis: The inhibitory effect of Vofopitant at each concentration is calculated, and the data are fitted to a dose-response curve to determine the IC50 (the concentration of antagonist that inhibits 50% of the agonist response).

In Vitro Metabolism and Cytochrome P450 (CYP) Inhibition Assay (Representative Protocol)

This type of study assesses the potential of a compound to be metabolized by and/or inhibit major CYP enzymes, which is crucial for predicting drug-drug interactions. While specific data for Vofopitant is not available, a general protocol is outlined below.

Detailed Methodology:

-

System Preparation: Pooled human liver microsomes are used as the enzyme source.[11]

-

Incubation: The test compound (Vofopitant) is incubated with the microsomes in the presence of a NADPH-regenerating system to initiate metabolic reactions.[12] A panel of probe substrates specific for major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) is used.[11]

-

Reaction Termination: The reaction is stopped at various time points by adding a quenching solvent like acetonitrile.

-

Sample Analysis: The samples are analyzed by liquid chromatography-mass spectrometry (LC-MS) to quantify the formation of the metabolite from the probe substrate.

-

Data Analysis: The rate of metabolite formation in the presence of the test compound is compared to the control (without the test compound). The IC50 value for the inhibition of each CYP isoform is determined by plotting the percent inhibition against the concentration of the test compound.[13]

Conclusion

The available in vitro data demonstrate that Vofopitant is a highly potent and selective antagonist of the NK1 receptor. Its strong binding affinity for the human NK1 receptor and negligible activity at other tested receptors underscore its specific mechanism of action. While comprehensive details of its in vitro metabolism and specific experimental protocols are not widely published, the representative methodologies provided here offer a framework for the types of studies conducted to characterize such a compound. Further investigation would be required to determine the specific in vitro properties of the deuterated analog, this compound.

References

- 1. [3H]GR205171 displays similar NK1 receptor binding profile in gerbil and human brain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. GR205171: a novel antagonist with high affinity for the tachykinin NK1 receptor, and potent broad-spectrum anti-emetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. [3H]GR205171 displays similar NK1 receptor binding profile in gerbil and human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vitro inhibition of human cytochrome P450 enzymes by the novel atypical antipsychotic drug asenapine: a prediction of possible drug–drug interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bioivt.com [bioivt.com]

- 13. xenotech.com [xenotech.com]

A Technical Guide to the Solubility and Formulation of rac-Vofopitant-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and potential strategies for the solubility and formulation of rac-Vofopitant-d3, a deuterated analog of the potent and selective tachykinin neurokinin 1 (NK1) receptor antagonist, Vofopitant. Given the limited publicly available data on this compound, this guide leverages information on Vofopitant and other NK1 receptor antagonists to provide a thorough understanding for research and development purposes.

Introduction to this compound

Vofopitant is a non-peptide antagonist of the NK1 receptor, which has been investigated for its potential therapeutic effects in various conditions, including emesis, anxiety, and post-traumatic stress disorder.[1] this compound is its deuterium-labeled counterpart, often used in pharmacokinetic studies to differentiate the administered drug from its metabolites. The core physicochemical properties of this compound are expected to be very similar to those of Vofopitant.

Physicochemical Properties of Vofopitant

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₃F₃N₆O | [2] |

| Molecular Weight | 432.4 g/mol | [2] |

| Appearance | Solid | [2] |

| Purity | ≥95% | [2] |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. Based on available data, Vofopitant is a poorly soluble compound.

Qualitative Solubility of Vofopitant

| Solvent | Solubility | Concentration Range |

| Acetonitrile | Slightly soluble | 0.1-1 mg/mL[2] |

| DMSO | Sparingly soluble | 1-10 mg/mL[2] |

Formulation Strategies for Enhanced Bioavailability

Given the poor solubility of Vofopitant, formulation strategies are crucial to enhance its dissolution and subsequent absorption. A promising approach for poorly soluble drugs is the formulation of amorphous solid dispersions (ASDs).

Amorphous Solid Dispersions (ASDs)

ASDs involve the dispersion of the API in an amorphous state within a polymer matrix. This high-energy amorphous form can lead to significantly increased aqueous solubility and dissolution rates compared to the crystalline form.

Potential Polymers for ASD Formulation of this compound:

Based on successful formulations of other NK1 receptor antagonists like aprepitant, the following polymers are strong candidates for developing ASDs of this compound:

| Polymer | Rationale |

| Soluplus® | Has been shown to form stable amorphous dispersions with aprepitant, significantly improving its dissolution and oral bioavailability. |

| HPMCAS-LF (Hypromellose Acetate Succinate) | Another effective polymer for creating ASDs of aprepitant, leading to enhanced dissolution rates. |

| PVP VA (Copolyvidone) | A commonly used polymer in ASD formulations to stabilize the amorphous form of the API. |

Manufacturing Methods for ASDs:

Two primary methods for preparing ASDs are spray drying and hot-melt extrusion. The choice of method depends on the physicochemical properties of the API and the desired final dosage form.

In Vivo Formulations

For preclinical in vivo studies, several formulations have been reported for Vofopitant dihydrochloride, which provide a basis for developing formulations for this compound. These formulations often utilize a combination of solvents and solubilizing agents to achieve the desired concentration.

Example In Vivo Formulations for Vofopitant Dihydrochloride (to achieve ≥ 2.5 mg/mL) [3]

| Formulation Component | Example Composition 1 | Example Composition 2 | Example Composition 3 |

| Solvent/Co-solvent | 10% DMSO | 10% DMSO | 10% DMSO |

| Solubilizer/Vehicle | 40% PEG300, 5% Tween-80 | 90% (20% SBE-β-CD in Saline) | 90% Corn Oil |

| Aqueous Phase | 45% Saline | - | - |

| Result | Clear solution | Clear solution | Clear solution |

Experimental Protocols

Kinetic Solubility Assay (Shake-Flask Method)

This protocol is a common method to determine the kinetic solubility of a compound.

-

Stock Solution Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).

-

Incubation: Add a small volume of the DMSO stock solution to a buffered aqueous solution at the desired pH.

-

Equilibration: Shake the samples at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 24 hours) to reach equilibrium.

-

Separation: Separate the undissolved solid by centrifugation or filtration.

-

Quantification: Determine the concentration of the dissolved compound in the supernatant or filtrate using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS/MS.

Amorphous Solid Dispersion Formulation (Spray Drying)

This protocol outlines the general steps for preparing an ASD by spray drying.

-

Solution Preparation: Dissolve this compound and the selected polymer (e.g., HPMCAS-LF) in a common volatile solvent or mixture of solvents.

-

Spray Drying: Atomize the solution into a hot drying gas stream in a spray dryer. The solvent rapidly evaporates, leaving solid particles of the API dispersed in the polymer matrix.

-

Collection: Collect the dried powder from the cyclone or filter of the spray dryer.

-

Characterization: Characterize the resulting ASD for its physical form (amorphous vs. crystalline) using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC), and evaluate its dissolution properties.

Visualizations

Tachykinin NK1 Receptor Signaling Pathway

Vofopitant exerts its effect by blocking the binding of the endogenous ligand, Substance P, to the NK1 receptor. The following diagram illustrates the key signaling events initiated by Substance P binding to its receptor.

Caption: NK1 Receptor Signaling Pathway.

Experimental Workflow for Solubility and Formulation Development

The following diagram outlines a logical workflow for the solubility assessment and formulation development of a poorly soluble compound like this compound.

Caption: Solubility and Formulation Workflow.

Conclusion

While specific data for this compound is limited, the information available for Vofopitant and other NK1 receptor antagonists provides a strong foundation for its development. The poor aqueous solubility of this class of compounds necessitates the use of enabling formulation technologies. Amorphous solid dispersions represent a highly viable strategy to enhance the oral bioavailability of this compound. The experimental protocols and workflows outlined in this guide provide a systematic approach for researchers and drug development professionals to successfully formulate this promising compound. Further studies to determine the precise pH-solubility profile of this compound are recommended to optimize formulation design.

References

An In-depth Technical Guide to the Discovery and Development of Deuterated NK1 Antagonists

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Rationale for Deuterated NK1 Antagonists

The neurokinin-1 (NK1) receptor, the preferred receptor for the neuropeptide Substance P, is a well-validated target for therapeutic intervention in a range of conditions, most notably chemotherapy-induced nausea and vomiting (CINV) and post-operative nausea and vomiting (PONV). [1]NK1 receptor antagonists, such as the FDA-approved drug aprepitant, function by blocking the binding of Substance P in the central and peripheral nervous systems, thereby mitigating the emetic reflex. [1] Despite the clinical success of existing NK1 antagonists, there remains an opportunity to improve their pharmacokinetic profiles. One promising strategy to achieve this is through deuteration, the selective replacement of hydrogen atoms with their stable isotope, deuterium. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a significant kinetic isotope effect. This effect can slow down drug metabolism, particularly cytochrome P450 (CYP)-mediated oxidation, which is a major clearance pathway for many NK1 antagonists. [2][3]Slower metabolism can result in a longer drug half-life, increased systemic exposure (AUC), and potentially a reduced dosing frequency, thereby improving patient compliance and the overall therapeutic profile. [2][3][4]This guide provides a comprehensive overview of the discovery and development of deuterated NK1 antagonists, with a focus on the underlying science and methodologies.

The NK1 Receptor Signaling Pathway

The NK1 receptor is a G-protein coupled receptor (GPCR) that, upon binding of its endogenous ligand Substance P, initiates a cascade of intracellular signaling events. Understanding this pathway is crucial for the rational design and evaluation of NK1 antagonists.

Drug Development Workflow

The development of a deuterated NK1 antagonist follows a structured workflow from initial concept to preclinical evaluation. This process is designed to systematically assess the compound's viability as a therapeutic agent.

Quantitative Data Summary

The primary advantage of deuterating an NK1 antagonist like aprepitant is the improvement in its pharmacokinetic properties. The following tables summarize key quantitative data for aprepitant and its deuterated analog.

Table 1: In Vitro Receptor Binding Affinity of Aprepitant and its Metabolites

| Compound | Target | IC50 (nM) | Fold-Difference from Aprepitant |

| Aprepitant | Human NK1 Receptor | 0.12 | - |

| Metabolite M-1 | Human NK1 Receptor | ~0.48 | 4 |

| Metabolite M-3 | Human NK1 Receptor | ~1.68 | 14 |

| Metabolite M-4 | Human NK1 Receptor | ~30 | 250 |

| Metabolite M-5 | Human NK1 Receptor | ~840 | 7000 |

Data compiled from literature. [5]The IC50 value represents the concentration of the compound required to inhibit 50% of the binding of a radiolabeled ligand to the receptor.

Table 2: Comparative Pharmacokinetics of Aprepitant vs. Deuterated Aprepitant in Rats

| Compound | Dose (mg/kg, oral) | Cmax (µg/mL) | AUC (µg·h/mL) | t1/2 (hours) |

| Aprepitant | Not Specified | 0.81 | 8.9 | 4.9 |

| Deuterated Aprepitant | Not Specified | 1.29 | 14.2 | 6.8 |

Data from a study on deuterated aprepitant. Cmax: Maximum plasma concentration. AUC: Area under the plasma concentration-time curve. t1/2: Elimination half-life.

Table 3: In Vitro Metabolic Stability of Aprepitant vs. Deuterated Aprepitant

| Compound | System | t1/2 (minutes) |

| Aprepitant | Human Liver Microsomes | 121.5 |

| Deuterated Aprepitant | Human Liver Microsomes | 231.0 |

Data from a study on deuterated aprepitant. t1/2: In vitro half-life in the presence of metabolic enzymes.

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the development and evaluation of deuterated NK1 antagonists.

Synthesis of Deuterated Aprepitant (Representative Scheme)

While specific, proprietary synthesis protocols are not publicly available, a representative synthesis can be outlined based on the known synthesis of aprepitant and general deuteration methods. The key is the introduction of deuterium at metabolically labile positions. For aprepitant, a primary site of metabolism is the ethyl group attached to the ether linkage.

Objective: To synthesize a deuterated analog of aprepitant by incorporating deuterium into the ethyl group.

Materials:

-

(R)-1-[3,5-bis(trifluoromethyl)phenyl]ethan-d-ol (deuterated chiral alcohol)

-

(2R,3S)-3-(4-fluorophenyl)-4-(3-oxo-1,2,4-triazol-5-ylmethyl)morpholine intermediate

-

Appropriate solvents (e.g., THF, DMF)

-

Coupling reagents (e.g., DEAD/PPh3 for Mitsunobu reaction or conversion to a leaving group followed by SN2 reaction)

-

Purification materials (e.g., silica gel for chromatography)

Procedure (Conceptual):

-

Preparation of Deuterated Chiral Alcohol: The key starting material, (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethan-d-ol, can be synthesized by the asymmetric reduction of 3,5-bis(trifluoromethyl)acetophenone using a deuterated reducing agent such as sodium borodeuteride (NaBD4) or lithium aluminum deuteride (LiAlD4) in the presence of a chiral catalyst.

-

Coupling Reaction: The deuterated chiral alcohol is then coupled to the morpholine core intermediate. A common method for forming the ether linkage in aprepitant synthesis is the Mitsunobu reaction, which would involve reacting the deuterated alcohol with the morpholine intermediate in the presence of diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3).

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the final deuterated aprepitant.

-

Characterization: The structure and deuterium incorporation of the final product are confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro NK1 Receptor Binding Assay

Objective: To determine the binding affinity (e.g., IC50 or Ki) of the deuterated NK1 antagonist for the human NK1 receptor.

Materials:

-

Cell membranes from a cell line overexpressing the human NK1 receptor (e.g., CHO-K1 or HEK293 cells)

-

Radiolabeled ligand (e.g., [³H]-Substance P)

-

Deuterated NK1 antagonist (test compound)

-

Non-labeled Substance P (for determining non-specific binding)

-

Assay buffer (e.g., Tris-HCl with MgCl₂, BSA, and protease inhibitors)

-

96-well filter plates

-

Scintillation cocktail and a microplate scintillation counter

Procedure:

-

Plate Preparation: Add assay buffer, radiolabeled ligand, and either the test compound (at various concentrations), buffer (for total binding), or excess non-labeled Substance P (for non-specific binding) to the wells of a 96-well plate.

-

Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate the plate at room temperature for a specified period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. The cell membranes with bound radioligand will be trapped on the filter.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

-

Quantification: After the filters have dried, add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vitro Metabolic Stability Assay (Human Liver Microsomes)

Objective: To assess the metabolic stability of the deuterated NK1 antagonist in the presence of human liver microsomal enzymes, primarily CYPs.

Materials:

-

Pooled human liver microsomes (HLMs)

-

Deuterated NK1 antagonist (test compound)

-

Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

NADPH regenerating system (or NADPH)

-

Acetonitrile (or other organic solvent) for quenching the reaction

-

LC-MS/MS system for analysis

Procedure:

-

Incubation Preparation: Prepare a master mix containing the test compound and HLMs in phosphate buffer. Pre-warm the mixture at 37°C.

-

Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard.

-

Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

-

LC-MS/MS Analysis: Analyze the supernatant from each time point using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound.

-

Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear portion of this plot is the elimination rate constant (k). The in vitro half-life (t1/2) is calculated as 0.693/k. The intrinsic clearance (CLint) can also be calculated from these data.

In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile (e.g., Cmax, AUC, t1/2) of the deuterated NK1 antagonist after oral administration in rats.

Materials:

-

Male Sprague-Dawley rats

-

Deuterated NK1 antagonist formulated in an appropriate vehicle for oral gavage

-

Blood collection supplies (e.g., syringes, tubes with anticoagulant)

-

Centrifuge

-

LC-MS/MS system for bioanalysis

Procedure:

-

Animal Dosing: Administer a single oral dose of the deuterated NK1 antagonist to a group of rats via oral gavage.

-

Blood Sampling: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose), collect blood samples from each rat (typically via the tail vein or another appropriate site).

-

Plasma Preparation: Process the blood samples by centrifugation to separate the plasma.

-

Sample Analysis: Extract the drug from the plasma samples and analyze the concentrations using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and t1/2 from the plasma concentration-time data.

Conclusion

The strategic application of deuterium chemistry to known NK1 antagonists represents a promising avenue for the development of improved therapeutics. By mitigating metabolic liabilities, deuteration can enhance the pharmacokinetic properties of these drugs, potentially leading to more convenient dosing regimens and an improved safety profile. The methodologies outlined in this guide provide a framework for the systematic discovery, evaluation, and development of novel deuterated NK1 antagonists. As our understanding of the kinetic isotope effect and its application in drug design continues to grow, we can anticipate the emergence of more refined and effective deuterated medicines for a variety of clinical indications.

References

- 1. The Neurokinin-1 Receptor Antagonist Aprepitant: An Intelligent Bullet against Cancer? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

rac-Vofopitant-d3 biological activity

An In-Depth Technical Guide on the Biological Activity of rac-Vofopitant-d3

Introduction

Vofopitant (also known as GR205171) is a potent and selective antagonist of the neurokinin-1 (NK1) receptor.[1][2] The "-d3" designation in this compound indicates the presence of three deuterium atoms, a common strategy in medicinal chemistry to alter the metabolic profile of a compound. This selective deuteration is typically employed to slow down cytochrome P450-mediated metabolism, potentially leading to an improved pharmacokinetic profile, such as a longer half-life, without altering the fundamental biological activity at the target receptor.[3][4] This guide details the core biological activity of Vofopitant, which is presumed to be identical to that of its deuterated analogue, this compound. The focus is on its interaction with the NK1 receptor, the associated signaling pathways, and the methodologies used to characterize its activity.

Quantitative Biological Activity Data

The biological activity of Vofopitant has been characterized through various binding and functional assays. The following tables summarize the key quantitative data regarding its affinity for the NK1 receptor and its selectivity over other receptors.

Table 1: Vofopitant Affinity for NK1 Receptors

| Species | Receptor | Parameter | Value | Reference |

| Human | NK1 | pKi | 10.6 | [5] |

| Human | NK1 | Ki | 0.03 nM | [2] |

| Rat | NK1 | pKi | 9.5 | [5] |

| Ferret | NK1 | pKi | 9.8 | [5] |

Table 2: Vofopitant Selectivity Profile

| Receptor/Channel | Species | Parameter | Value | Reference |

| NK2 | - | pIC50 | <5.0 | [5] |

| NK3 | - | pIC50 | <5.0 | [5] |

| 5-HT1A | Rat | pKi | 6.3 | [5] |

| 5-HT1D | Bovine | pKi | 6.6 | [5] |

| 5-HT2A | Rat | pKi | 6.5 | [5] |

| Histamine H1 | Rat | pKi | 6.5 | [5] |

| Histamine H2 | Guinea-pig | pKi | 6.6 | [5] |

| Ca2+ Channel | Rat | pKi | 5.6 | [5] |

Signaling Pathway of the NK1 Receptor and Vofopitant's Mechanism of Action

The NK1 receptor is a G-protein coupled receptor (GPCR) whose endogenous ligand is Substance P. The binding of Substance P to the NK1 receptor initiates a signaling cascade that leads to various physiological effects. Vofopitant acts as a competitive antagonist at this receptor, blocking the effects of Substance P.

NK1 Receptor Signaling Pathway and Vofopitant Inhibition.

Experimental Protocols

The following is a representative protocol for a tachykinin NK1 receptor binding assay, a common method to determine the binding affinity of compounds like Vofopitant.[5]

Objective: To determine the binding affinity of this compound for the tachykinin NK1 receptor.

Materials:

-

Test Compound: this compound

-

Radioligand: [3H]substance P (0.7-1.0 nM final concentration)

-

Non-specific binding control: CP-99,994 (1 µM)

-

Membrane suspension: Containing 3-5 µg of protein with NK1 receptors

-

Assay Buffer: HEPES (50 mM), MnCl2 (3 mM), pH 7.4

-

Wash Buffer: Same as Assay Buffer

-

Incubation Buffer: Assay buffer supplemented with bacitracin (80 µg/mL), leupeptin (8 µg/mL), phosphoramidon (2 µM), and bovine serum albumin (0.04%)

Procedure:

-

The assay is conducted in a total volume of 200 µL.

-

Add 50 µL of wash buffer or the test compound (Vofopitant) at various concentrations to the wells of a microplate.

-

Add 100 µL of the membrane suspension in incubation buffer to each well.

-

Add 50 µL of [3H]substance P to each well.

-

Incubate the plate at room temperature for 40 minutes.

-

To determine non-specific binding, add CP-99,994 to a set of control wells.

-

Terminate the incubation by rapid filtration through a cell harvester onto filter mats.

-

Wash the filters with ice-cold wash buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding data.

-

Calculate the Ki value using the Cheng-Prusoff equation.

Experimental Workflow for Biological Activity Assessment

The following diagram illustrates a general workflow for assessing the biological activity of a novel compound like this compound.

General workflow for assessing biological activity.

Clinical Development and Therapeutic Potential

Vofopitant has been investigated in clinical trials for various conditions, including social phobia, post-traumatic stress disorder (PTSD), primary insomnia, and sleep initiation and maintenance disorders.[1][6] However, it did not demonstrate sufficient efficacy to be marketed for these indications.[1] Despite this, the potent antiemetic effects observed in preclinical studies are consistent with the mechanism of action of other NK1 receptor antagonists that have been successfully developed as anti-nausea medications.[1][2] The development of this compound would likely be aimed at improving the drug's metabolic stability to potentially enhance its therapeutic window or reduce dosing frequency in future clinical investigations.

References

- 1. Vofopitant - Wikipedia [en.wikipedia.org]

- 2. caymanchem.com [caymanchem.com]

- 3. beilstein-archives.org [beilstein-archives.org]

- 4. Synthesis of Deuterated Enaminones with High Isotopic Fidelity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. go.drugbank.com [go.drugbank.com]

In-Depth Technical Guide to the Chemical Properties of rac-Vofopitant-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and pharmacological properties of rac-Vofopitant-d3, a deuterated isotopologue of Vofopitant. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the technical details of this compound.

Chemical Properties

This compound is the deuterated form of Vofopitant, a potent and selective non-peptide antagonist of the tachykinin neurokinin-1 (NK1) receptor. The deuteration is on the methoxy group. While specific experimental data for the deuterated compound is limited, its chemical properties are expected to be very similar to its non-deuterated counterpart, Vofopitant (also known as GR205171).

| Property | Value | Source |

| Compound Name | This compound | MedChemExpress[1] |

| Synonyms | rac-GR 205171-d3 | MedChemExpress[1] |

| Molecular Formula | C₂₁H₂₀D₃F₃N₆O | MedChemExpress[1] |

| Molecular Weight | 435.46 g/mol | MedChemExpress[1] |

| IUPAC Name | (2S,3S)-N-[(2-(methoxy-d3)-5-[5-(trifluoromethyl)tetrazol-1-yl]phenyl)methyl]-2-phenylpiperidin-3-amine | (Inferred) |

| CAS Number | 168266-90-8 (unlabeled) | Wikipedia[2] |

| Appearance | White to off-white solid | (Inferred) |

| Solubility | Soluble in DMSO | (Inferred) |

Mechanism of Action and Signaling Pathway

This compound, like its non-deuterated form, functions as a competitive antagonist at the neurokinin-1 (NK1) receptor. The NK1 receptor is a G-protein coupled receptor (GPCR) whose primary endogenous ligand is Substance P (SP). The binding of SP to the NK1 receptor initiates a cascade of intracellular signaling events. By blocking this interaction, Vofopitant inhibits the downstream effects of SP.

The primary signaling pathway activated by the NK1 receptor involves the Gαq and Gαs G-proteins.[3][4] Activation of Gαq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[3][4] This can lead to the activation of downstream pathways such as the mitogen-activated protein kinase (MAPK) cascade.[3][5] Activation of Gαs stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels.[4]

Below is a diagram illustrating the NK1 receptor signaling pathway and the inhibitory action of Vofopitant.

Experimental Protocols

This compound is a valuable tool in preclinical research, particularly in studies involving the NK1 receptor. The following are detailed methodologies for key experiments where Vofopitant and its analogs are commonly used.

NK1 Receptor Binding Assay

This assay is used to determine the binding affinity of a compound to the NK1 receptor.

Workflow Diagram:

Methodology:

-

Membrane Preparation: Cell membranes from a cell line stably expressing the human NK1 receptor (e.g., CHO-K1 cells) are prepared.[6]

-

Incubation: The membranes are incubated in a buffer solution (e.g., 50 mM Tris, pH 7.4, containing protease inhibitors) with a constant concentration of a radiolabeled NK1 receptor ligand (e.g., [³H]-Substance P) and varying concentrations of the test compound (this compound).[6]

-

Filtration: The incubation mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.[6] The filters are then washed with cold buffer to remove any non-specifically bound radioactivity.

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The data is analyzed to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

In Vivo Microdialysis

This technique is used to measure the extracellular levels of neurotransmitters in the brain of a freely moving animal, and to assess the effect of a drug on these levels.

Workflow Diagram:

Methodology:

-

Probe Implantation: A microdialysis probe is stereotaxically implanted into a specific brain region of an anesthetized rodent.[7][8] The animal is allowed to recover from surgery.

-

Perfusion: On the day of the experiment, the probe is perfused with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate.[9]

-

Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a baseline level of the neurotransmitter of interest.[9]

-

Drug Administration: this compound is administered to the animal.

-

Post-Drug Sample Collection: Dialysate collection continues to monitor the drug-induced changes in neurotransmitter levels.

-

Analysis: The concentration of the neurotransmitter in the dialysate samples is quantified using a sensitive analytical technique such as high-performance liquid chromatography (HPLC) with electrochemical detection.[7]

Forced Swim Test

The forced swim test is a behavioral test in rodents used to screen for antidepressant-like activity.

Workflow Diagram:

Methodology:

-

Apparatus: A transparent cylindrical container (e.g., 40 cm high, 18 cm in diameter) is filled with water (23-25°C) to a depth of 15 cm.[10][11]

-

Pre-test Session (Day 1): Each animal is individually placed in the cylinder for a 15-minute session.[10] This is done to induce a state of behavioral despair.

-

Drug Administration: Prior to the test session on Day 2, animals are administered either this compound or a vehicle control.[12]

-

Test Session (Day 2): The animals are placed back into the water for a 5-minute test session.[10][12]

-

Behavioral Scoring: The duration of immobility (the time the animal spends floating with only the movements necessary to keep its head above water) is recorded. A decrease in immobility time is indicative of an antidepressant-like effect.[10][12]

Conclusion

This compound is a deuterated analog of Vofopitant, a potent NK1 receptor antagonist. Its chemical properties are nearly identical to its non-deuterated counterpart. It acts by blocking the binding of Substance P to the NK1 receptor, thereby inhibiting its downstream signaling pathways. The experimental protocols described herein provide a framework for investigating the pharmacological effects of this compound and similar compounds targeting the NK1 receptor. This guide serves as a valuable resource for scientists and researchers in the field of pharmacology and drug development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Vofopitant - Wikipedia [en.wikipedia.org]

- 3. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Redirecting [linkinghub.elsevier.com]

- 10. Antidepressant-like effects of neurokinin receptor antagonists in the forced swim test in the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antidepressant-like effects of neurokinin receptor antagonists in the forced swim test in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: In Vivo Pharmacokinetic and Pharmacodynamic Analysis of Vofopitant using rac-Vofopitant-d3

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for conducting in vivo studies to assess the pharmacokinetic (PK) and pharmacodynamic (PD) properties of Vofopitant, a potent Neurokinin-1 (NK1) receptor antagonist. It outlines the use of rac-Vofopitant-d3 as an internal standard for quantitative bioanalysis.

Introduction

Vofopitant (also known as GR205171) is a selective and high-affinity antagonist of the Neurokinin-1 (NK1) receptor.[1][2] The natural ligand for this receptor is Substance P, a neuropeptide involved in various physiological and pathological processes, including pain, inflammation, depression, and emesis.[3][4] By blocking the NK1 receptor, Vofopitant has shown potential therapeutic effects, including anti-emetic and anxiolytic-like actions in animal models.[2][5]

Accurate characterization of the pharmacokinetic and pharmacodynamic profile of Vofopitant in vivo is crucial for its development as a therapeutic agent. This protocol details a representative in vivo study in a rodent model, covering drug administration, sample collection, and bioanalytical quantification using Liquid Chromatography-Mass Spectrometry (LC-MS). The deuterated analog, this compound, serves as an essential internal standard to ensure the accuracy and precision of the quantification of Vofopitant in biological matrices.

Mechanism of Action: NK1 Receptor Signaling

Substance P (SP) binding to the NK1 receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade.[3][4] This typically involves the activation of Gq and Gs heterotrimeric proteins, leading to the generation of second messengers like inositol triphosphate (IP3), diacylglycerol (DAG), and cyclic AMP (cAMP).[3][4] These messengers modulate intracellular calcium levels and activate protein kinases (e.g., PKC), ultimately influencing cellular processes like proliferation, inflammation, and neurotransmission.[4][6] Vofopitant acts by competitively binding to the NK1 receptor, thereby preventing SP-mediated signaling.[7]

Experimental Protocols

This section describes a general protocol for a pharmacokinetic study of Vofopitant in rats. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and adhere to established guidelines.[8]

Materials and Reagents

-

Test Article: Vofopitant

-

Internal Standard: this compound

-

Vehicle: e.g., 0.5% Methylcellulose in sterile water

-

Animal Model: Male Sprague-Dawley rats (8 weeks old, 230-250g)[8]

-

Anesthetics: e.g., Isoflurane

-

Anticoagulant: K2-EDTA or Lithium Heparin[8]

-

Equipment: Oral gavage needles, syringes, microcentrifuge tubes, vortex mixer, centrifuge, LC-MS/MS system.

Animal Acclimatization and Housing

-

House animals in specific pathogen-free (SPF) conditions with a controlled 12-h light/dark cycle and temperature (23 ± 2°C).[8]

-

Allow a minimum of one week for acclimatization before the start of the experiment.[8]

-

Provide standard chow and water ad libitum.

-

Fast animals overnight (approx. 12 hours) before dosing, with water still available.

Vofopitant Formulation and Dosing

-

Prepare a homogenous suspension of Vofopitant in the selected vehicle (e.g., 0.5% Methylcellulose).

-

The dose for pharmacokinetic studies should be high enough for quantification but non-toxic.[9] Based on literature, doses can range from 3 to 30 mg/kg.[1][7]

-

Administer Vofopitant to the treatment group via oral gavage (p.o.) or intraperitoneal injection (i.p.).

-

A control group should receive the vehicle only.

Blood Sample Collection

-

Collect blood samples (approx. 200-300 µL) at predetermined time points to characterize the plasma concentration-time profile.[8]

-

Suggested Time Points (Oral Dosing): Pre-dose (0 h), and 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-administration.[8]

-

Collect samples from the tail vein or via a cannula into tubes containing an anticoagulant.[8]

-

Immediately after collection, gently invert tubes to mix and place on ice.

Plasma Preparation

-

Centrifuge the blood samples at approximately 4°C (e.g., 10,000 x g for 3 minutes) within 30 minutes of collection to separate plasma.[8]

-

Carefully transfer the supernatant (plasma) to new, clearly labeled microcentrifuge tubes.

-

Store plasma samples at -80°C until bioanalysis.

Bioanalytical Method: LC-MS/MS Quantification

-

Sample Preparation (Protein Precipitation):

-

Thaw plasma samples on ice.

-

To 50 µL of plasma, add 150 µL of acetonitrile containing the internal standard (this compound) at a known concentration.

-

Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitate.

-

Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Develop a sensitive and specific LC-MS/MS method to detect and quantify Vofopitant and this compound.

-

Use multiple reaction monitoring (MRM) to track the specific precursor-to-product ion transitions for both the analyte and the internal standard.

-

Generate a calibration curve using blank plasma spiked with known concentrations of Vofopitant and a fixed concentration of this compound.

-

Calculate the concentration of Vofopitant in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Pharmacokinetic Data Analysis

Use non-compartmental analysis software (e.g., Winnonlin) to determine key pharmacokinetic parameters from the plasma concentration-time data.[8]

Data Presentation

Quantitative data from in vivo studies should be summarized for clarity. The tables below present example data and key parameters from literature.

Table 1: In Vivo Activity of Vofopitant in Animal Models

| Animal Model | Administration Route | Dose Range | Observed Effect | Reference |

|---|---|---|---|---|

| Gerbil | i.p. | 3 µmol/kg | 100% inhibition of foot tap response | [7] |

| Ferret | N/A | 0.1 mg/kg | Inhibition of emetogen-induced retching and vomiting | [5] |

| Gerbil | N/A | 0.3 - 5 mg/kg | Anxiolytic-like activity in elevated plus maze | [5] |

| Mouse | s.c. | 30 mg/kg | Increased choices of delayed reward in T-maze | [1] |

| Mouse | i.p. | 30 mg/kg | Increased extracellular 5-HT levels (with paroxetine) |[1] |

Table 2: Representative Pharmacokinetic Parameters (Hypothetical Data)

| Parameter | Description | Unit | Value (e.g., 10 mg/kg, p.o.) |

|---|---|---|---|

| Cmax | Maximum plasma concentration | ng/mL | [To be determined] |

| Tmax | Time to reach Cmax | h | [To be determined] |

| AUC(0-t) | Area under the curve to last measured time point | ng·h/mL | [To be determined] |

| AUC(0-inf) | Area under the curve extrapolated to infinity | ng·h/mL | [To be determined] |

| T½ | Elimination half-life | h | [To be determined] |

| CL/F | Apparent total body clearance | L/h/kg | [To be determined] |

| Vz/F | Apparent volume of distribution | L/kg | [To be determined] |

Mandatory Visualizations

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Vofopitant - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. caymanchem.com [caymanchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Neurokinin 1 receptor antagonists: correlation between in vitro receptor interaction and in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 3.9. In Vivo Pharmacokinetic Study [bio-protocol.org]

- 9. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols for rac-Vofopitant-d3 in Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

rac-Vofopitant-d3 is the deuterated form of Vofopitant (also known as GR205171), a potent and selective antagonist of the Neurokinin-1 receptor (NK1R). The NK1R, with its endogenous ligand Substance P (SP), is implicated in various physiological and pathological processes, including inflammation, pain, and the proliferation and metastasis of cancer. The SP/NK1R signaling pathway is frequently overexpressed in tumor cells, making it a promising target for anti-cancer drug development. These application notes provide detailed protocols for utilizing this compound in cell culture assays to investigate its potential as a therapeutic agent.

Mechanism of Action

Vofopitant is a non-peptide antagonist that binds with high affinity to the human NK1 receptor, effectively blocking the downstream signaling cascades initiated by Substance P.[1] This inhibition can lead to the suppression of tumor cell proliferation, migration, and invasion, as well as the induction of apoptosis.[2][3]

Signaling Pathway

The binding of Substance P to the NK1 receptor activates several intracellular signaling pathways crucial for cell growth and survival, including the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways. This compound, by blocking the NK1 receptor, can inhibit the activation of these pathways.

Caption: Substance P/NK1R signaling pathway and the inhibitory action of this compound.

Data Presentation

The efficacy of this compound can be quantified by determining its half-maximal inhibitory concentration (IC50) in various cancer cell lines. The following table provides example IC50 values for the non-deuterated NK1R antagonist, Aprepitant, which can serve as a reference. Researchers should determine the specific IC50 for this compound in their cell lines of interest.

| Cell Line | Cancer Type | NK1R Antagonist | IC50 (µM) | Incubation Time (h) |

| SW480 | Colon Cancer | Aprepitant | ~15-20 | 48 |

| HCT116 | Colon Cancer | Aprepitant | ~15 | 24 |

| MG-63 | Osteosarcoma | Aprepitant | Dose-dependent inhibition | 24, 48, 72 |

| GBC-SD | Gallbladder Cancer | Aprepitant | Dose-dependent inhibition | 24, 48, 72 |

| NOZ | Gallbladder Cancer | Aprepitant | Dose-dependent inhibition | 24, 48, 72 |

Experimental Protocols

1. Preparation of this compound Stock Solution

This compound is sparingly soluble in DMSO.

-

Reagents and Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

-

-

Procedure:

-

To prepare a 10 mM stock solution, dissolve 4.32 mg of this compound (MW: 432.4 g/mol for the non-deuterated form; adjust based on the deuterated molecular weight) in 1 mL of DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C for long-term storage.

-

-

Note: The final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity. It is recommended to run a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) in all experiments.

2. Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

-

Reagents and Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution (10 mM in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO or solubilization buffer

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete medium from the stock solution.

-

Remove the old medium and add 100 µL of fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 25, 50, 100 µM) or vehicle control (DMSO).

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

3. Cell Migration Assay (Wound Healing Assay)

This assay assesses the ability of cells to migrate and close a scratch in a confluent monolayer.

-

Reagents and Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution

-

6-well or 12-well cell culture plates

-

Sterile 200 µL pipette tip

-

-

Procedure:

-

Seed cells in a 6-well plate and grow them to form a confluent monolayer.

-

Create a scratch (wound) in the monolayer using a sterile pipette tip.

-

Wash the cells with PBS to remove detached cells.

-

Add fresh medium containing different concentrations of this compound or vehicle control.

-

Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).

-

Measure the width of the scratch at different points and calculate the percentage of wound closure over time.

-

4. Cell Invasion Assay (Transwell Assay)

This assay measures the ability of cells to invade through a basement membrane matrix.

-

Reagents and Materials:

-

Cancer cell line of interest

-

Serum-free medium and medium with 10% FBS

-

This compound stock solution

-

Transwell inserts (8 µm pore size) coated with Matrigel

-

24-well plates

-

Crystal violet stain

-

-

Procedure:

-

Rehydrate the Matrigel-coated inserts according to the manufacturer's instructions.

-

Harvest and resuspend cells in serum-free medium.

-

Add 5 x 10^4 to 1 x 10^5 cells in 200 µL of serum-free medium to the upper chamber of the Transwell insert.

-

In the lower chamber, add 600 µL of complete medium with 10% FBS (as a chemoattractant) and different concentrations of this compound or vehicle control.

-

Incubate for 24-48 hours.

-

Remove the non-invading cells from the upper surface of the insert with a cotton swab.

-

Fix the invading cells on the lower surface of the membrane with methanol and stain with crystal violet.

-

Count the number of stained cells in several random fields under a microscope.

-

5. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Reagents and Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

-

-

Procedure:

-

Seed cells in a 6-well plate and treat with different concentrations of this compound or vehicle control for 24-48 hours.

-

Harvest both adherent and floating cells and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

-

Experimental Workflow

The following diagram outlines the general workflow for evaluating the effects of this compound in cell culture assays.

Caption: General experimental workflow for assessing this compound's in vitro effects.

References

Application Notes and Protocols for rac-Vofopitant-d3 Administration in Rodent Models

Audience: Researchers, scientists, and drug development professionals.

Introduction: rac-Vofopitant-d3 is a deuterated form of Vofopitant (also known as GR205171), a potent and selective, non-peptide antagonist of the tachykinin neurokinin-1 (NK1) receptor.[1][2][3] The NK1 receptor is the primary receptor for the neuropeptide Substance P.[3] Blockade of the Substance P/NK1 receptor system has been shown to mediate antiemetic and anxiolytic effects.[1] Vofopitant has a high affinity for the human, rat, and ferret NK1 receptors.[2] This document provides detailed application notes and protocols for the administration of this compound in rodent models for preclinical research.

Mechanism of Action

Vofopitant acts as a competitive antagonist at the NK1 receptor, preventing the binding of Substance P. This blockade inhibits the downstream signaling pathways typically activated by Substance P, which are involved in emesis, pain transmission, and anxiety.[1][3]

Data Presentation

Table 1: In Vitro Receptor Binding Affinities of Vofopitant

| Receptor | Species | Parameter | Value | Reference |

| NK1 | Human | pKi | 10.6 | [2] |

| NK1 | Rat | pKi | 9.5 | [2] |

| NK1 | Ferret | pKi | 9.8 | [2] |

| 5-HT1A | Rat | pKi | 6.3 | [2] |

| 5-HT1D | Bovine | pKi | 6.6 | [2] |

| 5-HT2A | Rat | pKi | 6.5 | [2] |

| Histamine H1 | Rat | pKi | 6.5 | [2] |

| Histamine H2 | Guinea-pig | pKi | 6.6 | [2] |

| Ca2+ channel | Rat | pKi | 5.6 | [2] |

| NK2 | - | pIC50 | <5.0 | [2] |